molecular formula C9H15NO2 B8113769 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B8113769
M. Wt: 169.22 g/mol
InChI Key: MUEJMAOTBGJCEV-UHFFFAOYSA-N
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Description

6-(Aminomethyl)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a spiro[33]heptane ring system is fused with an aminomethyl and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the use of 2,2-bis(bromomethyl)-1,3-propanediol as the starting material. The synthesis proceeds through a series of reactions including protection of hydroxyl groups, formation of a spirocyclic intermediate, and subsequent functional group transformations to introduce the aminomethyl and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to improve yield, reduce costs, and ensure scalability. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects is largely dependent on its interactions with biological targets. The aminomethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, influencing their activity and function. The spirocyclic structure provides a rigid framework that can enhance binding specificity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-5-6-1-9(2-6)3-7(4-9)8(11)12/h6-7H,1-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEJMAOTBGJCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid

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